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molecular formula C12H17N3O B1267946 (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 55121-99-8

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1267946
M. Wt: 219.28 g/mol
InChI Key: WTBSUAXLZLAHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148249B2

Procedure details

10.9 g of 4-(1-methyl-4-piperazinyl-carbonyl)-1-nitrobenzene are hydrogenated in 90 ml of ethanol with the addition of 1.1 g of Raney nickel for 35 minutes at ambient temperature under 50 psi of hydrogen atmosphere. The catalyst is removed by suction filtering, the filtrate is evaporated down, the residue is stirred with diethyl ether and dried.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[O:9])[CH2:4][CH2:3]1.[H][H]>C(O)C.[Ni]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[O:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
CN1CCN(CC1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C(=O)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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